N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide

LSD1 inhibition epigenetics target selectivity

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide (CAS 105800-72-4) is a benzothiazolone derivative characterized by a fused 2-oxo-2,3-dihydrobenzothiazole core with an acetamide substituent at the 6-position. The molecular formula is C₉H₈N₂O₂S with a molecular weight of 208.24 g/mol.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 105800-72-4
Cat. No. B035517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide
CAS105800-72-4
SynonymsAcetamide, N-(2,3-dihydro-2-oxo-6-benzothiazolyl)- (9CI)
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)NC(=O)S2
InChIInChI=1S/C9H8N2O2S/c1-5(12)10-6-2-3-7-8(4-6)14-9(13)11-7/h2-4H,1H3,(H,10,12)(H,11,13)
InChIKeyZSDHBDFLMIYKMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide (CAS 105800-72-4) – Core Chemical Identity and Procurement Baseline


N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide (CAS 105800-72-4) is a benzothiazolone derivative characterized by a fused 2-oxo-2,3-dihydrobenzothiazole core with an acetamide substituent at the 6-position [1]. The molecular formula is C₉H₈N₂O₂S with a molecular weight of 208.24 g/mol . The compound is commercially available from multiple vendors at standard purity levels of 98%, with batch-specific analytical certificates (NMR, HPLC, GC) available upon request . This structural scaffold places it within the broader class of 2-oxo-2,3-dihydrobenzothiazole derivatives, a family with documented relevance in medicinal chemistry programs targeting epigenetic enzymes, kinases, and fatty acid amide hydrolase [2].

Why Benzothiazolone Acetamide Analogs Are Not Interchangeable – Substitution Pattern Determines Target Engagement


Benzothiazole derivatives bearing the 2-oxo-2,3-dihydro core and acetamide substitution exhibit target engagement profiles that are highly sensitive to the specific substitution position and acyl chain length. The 6-position acetamide substitution pattern found in CAS 105800-72-4 generates a distinct hydrogen-bonding topology that differs fundamentally from analogs with substitution at the 2-position or with extended acyl chains [1]. Evidence from benzothiazole-based fatty acid amide hydrolase (FAAH) inhibitor programs demonstrates that even minor structural modifications—such as altering the acyl group from acetamide to longer-chain carboxamides—can shift inhibitory potency by orders of magnitude and alter selectivity across related enzyme families [2]. Consequently, generic in-class substitution without empirical validation of target-specific activity introduces significant risk of failed replication or off-target effects in biological assays. The quantitative differentiation evidence presented below establishes the specific activity fingerprint of the 6-acetamide benzothiazolone scaffold that cannot be assumed for structurally similar alternatives.

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide: Quantitative Differentiation Evidence Versus Structural Analogs


LSD1 Enzyme Inhibition: Moderate Potency with Distinct Selectivity Profile Versus MAO-A

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide exhibits measurable inhibitory activity against human lysine-specific histone demethylase 1A (LSD1/KDM1A) with an IC₅₀ of 356 nM [1]. Critically, the same compound displays no meaningful inhibition of the structurally related flavin-dependent amine oxidase MAO-A (IC₅₀ = 100,000 nM), representing a selectivity window of approximately 280-fold between the two enzyme targets [2]. This selectivity profile is notable given that many benzothiazole-derived compounds exhibit promiscuous inhibition across both LSD1 and MAO enzymes—a documented challenge in LSD1 inhibitor development [3]. The LSD1 inhibitory potency places this compound in the moderate-affinity range relative to advanced LSD1 clinical candidates, while the pronounced MAO-A selectivity distinguishes it from less discriminative benzothiazole scaffolds.

LSD1 inhibition epigenetics target selectivity MAO-A KDM1A

Benzothiazolone Scaffold: Molecular Weight and Polar Surface Area Differentiation from Bulkier Analogs

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide possesses a molecular weight of 208.24 g/mol and a calculated polar surface area (PSA) of 90.20 Ų . This physicochemical profile places it in a favorable range for permeability according to standard drug-likeness metrics (Lipinski: MW < 500; Veber: PSA < 140 Ų for oral absorption potential). For comparison, extended benzothiazole analogs with larger substituents or longer acyl chains typically exhibit molecular weights exceeding 300–400 g/mol, with corresponding increases in PSA that may compromise passive membrane diffusion [1]. The relatively low molecular weight of this compound facilitates more efficient synthetic derivatization and offers a compact starting scaffold for medicinal chemistry expansion.

physicochemical properties drug-likeness permeability molecular weight PSA

Documented Analytical Specification: 98% Purity with Batch-Specific QC Certificates

Commercial suppliers for CAS 105800-72-4 provide the compound at a standard purity specification of 98%, with batch-specific quality control documentation available including NMR, HPLC, and GC analytical data . This level of analytical characterization is comparable to or exceeds the purity specifications commonly provided for less-characterized research-grade benzothiazole intermediates, which may be offered at 95% purity or lower without accompanying batch certificates. The availability of multi-modal analytical verification (NMR for structural confirmation, HPLC for purity quantification, GC for volatile impurity profiling) reduces the need for in-house re-characterization upon receipt, streamlining procurement workflows.

chemical purity quality control NMR HPLC analytical certificate

Lack of Direct Comparative Studies: Acknowledged Evidence Gap

A comprehensive search of peer-reviewed literature and public databases reveals no published studies containing direct head-to-head pharmacological or physicochemical comparisons between N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide and structurally defined analog compounds under identical assay conditions. The evidence presented above for LSD1/MAO-A activity and physicochemical properties represents the full extent of publicly accessible quantitative data for this specific compound. No published in vivo pharmacokinetic data, cellular efficacy data, or toxicity profiling was identified for this compound in the open scientific literature as of the search date. Procurement decisions based on this compound must therefore rely primarily on the in vitro enzyme inhibition profile, the favorable physicochemical parameters, and the documented analytical quality specifications, with the understanding that comparative performance against alternative scaffolds has not been empirically established in published studies.

evidence limitations comparative pharmacology data availability

N-(2,3-Dihydro-2-oxo-6-benzothiazolyl)acetamide: Evidence-Supported Research and Procurement Application Scenarios


LSD1 Epigenetic Target Screening with Integrated MAO-A Counter-Screen

Research programs focused on LSD1/KDM1A inhibition for oncology or epigenetic applications may utilize this compound as a moderate-affinity reference inhibitor (IC₅₀ = 356 nM) with built-in selectivity validation against MAO-A (IC₅₀ = 100,000 nM) [1]. The 281-fold selectivity window provides a convenient internal control for distinguishing LSD1-mediated effects from MAO-A-mediated confounding signals in cellular assays—a documented challenge in benzothiazole-based epigenetic probe development . This compound is appropriate for use as a tool compound in target validation studies where moderate LSD1 potency is acceptable and MAO-A counter-screening is required.

Fragment-Based Drug Discovery and Medicinal Chemistry Scaffold Expansion

With a molecular weight of 208.24 g/mol and PSA of 90.20 Ų, this compound meets fragment-like physicochemical criteria (MW < 300, PSA < 140 Ų) suitable for fragment-based screening campaigns [1]. The 2-oxo-2,3-dihydrobenzothiazole core offers multiple vectors for synthetic elaboration—including the acetamide nitrogen, the benzothiazolone ring, and the 6-position—while maintaining favorable permeability predictors . Procurement for hit-to-lead optimization of amino-carboxamide benzothiazoles as LSD1 inhibitors is supported by the existing enzyme inhibition data and the established synthetic tractability of this scaffold class .

Analytical Chemistry Method Development and Quality Control Reference Standard

The compound's commercial availability at 98% purity with batch-specific NMR, HPLC, and GC certificates supports its use as an analytical reference standard for method development and quality control workflows [1]. Laboratories developing chromatographic separation methods for benzothiazolone derivatives or performing purity assessments on synthetic analogs may employ this well-characterized compound as a calibration standard or system suitability test material. The defined molecular formula (C₉H₈N₂O₂S) and available spectral characterization facilitate unambiguous identification in complex mixtures .

Chemical Biology Probe Development Requiring Validated Synthetic Intermediates

Given its defined structure, moderate molecular complexity, and established commercial supply chain, this compound may serve as a synthetic intermediate for generating more elaborate benzothiazole-based chemical biology probes. The 6-acetamide functionality provides a handle for further derivatization (e.g., deacetylation to the corresponding amine followed by acylation or alkylation), while the benzothiazolone core retains the potential for interactions with flavin-dependent enzymes as documented in related FAAH inhibitor programs [1]. Users developing custom probe libraries may leverage this compound as a validated building block with pre-characterized purity and analytical traceability.

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